4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C23H24N6O3 and a molecular weight of 432.486 . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
The synthesis of 4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with a hydrazone derivative of 1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: This compound has a similar structure but with a propyl group instead of a 4-methylbenzyl group.
4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: This compound features a 2-phenylethyl group instead of a 4-methylbenzyl group.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C23H24N6O3/c1-15-5-7-17(8-6-15)14-29-19-20(27(2)23(31)28(3)21(19)30)25-22(29)26-24-13-16-9-11-18(32-4)12-10-16/h5-13H,14H2,1-4H3,(H,25,26)/b24-13- |
InChI Key |
YAUKQBTUZFRWLF-CFRMEGHHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C\C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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